

Application Notes and Protocols for ZnAF-1F tetraTFA Data Analysis and Interpretation

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Compound of Interest

Compound Name: ZnAF-1F tetraTFA

Cat. No.: B15135901

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Introduction

ZnAF-1F tetraTFA is a highly sensitive and selective fluorescent probe for the detection of intracellular zinc ions (Zn^{2+}). Its utility in life sciences research, particularly in understanding the role of zinc in cellular signaling and disease, is rapidly growing. These application notes provide a comprehensive guide to the use of **ZnAF-1F tetraTFA**, from experimental design to data interpretation, enabling researchers to effectively utilize this powerful tool in their studies.

ZnAF-1F tetraTFA is a member of the Zin-azo-fluorescein (ZnAF) family of probes. It is designed to exhibit a significant increase in fluorescence intensity upon binding to Zn^{2+} .^[1] This property allows for the visualization and quantification of changes in intracellular zinc concentrations with high spatial and temporal resolution. The probe's fluorescein backbone provides excellent photophysical properties, while the fluorine substitution enhances its sensitivity and pH stability compared to earlier generations of zinc probes.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **ZnAF-1F tetraTFA**, which are essential for experimental planning and data analysis.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	489 nm	[2][3]
Emission Wavelength (λ_{em})	514 nm	[2][3]
Dissociation Constant (Kd) for Zn^{2+}	2.2 nM	[2][3]
Association Rate Constant (kon)	$3.5 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ (in 100 mM HEPES buffer)	[2]
Dissociation Rate Constant (koff)	$7.7 \times 10^{-3} \text{ s}^{-1}$ (in 100 mM HEPES buffer)	[2]
Quantum Yield (Φ) (in the absence of Zn^{2+})	0.004 (at pH 7.4)	[1]
Fluorescence Enhancement upon Zn^{2+} binding	Up to 69-fold	[1]
Optimal pH range	Neutral and slightly acidic conditions	[1]

Experimental Protocols

Protocol 1: In Vitro Calibration of ZnAF-1F tetraTFA Fluorescence

This protocol describes the steps to determine the fluorescence response of **ZnAF-1F tetraTFA** to varying concentrations of Zn^{2+} in a cell-free system. This is crucial for establishing a standard curve for the quantification of zinc concentrations in subsequent cellular experiments.

Materials:

- **ZnAF-1F tetraTFA** stock solution (e.g., 1 mM in DMSO)
- Zinc-free buffer (e.g., 100 mM HEPES, pH 7.4, treated with Chelex-100 resin)
- ZnCl_2 standard solution (e.g., 1 M)

- Fluorometer or fluorescence plate reader
- 96-well black microplates

Procedure:

- Prepare a series of zinc standards: Prepare a serial dilution of the ZnCl_2 standard solution in the zinc-free buffer to achieve a range of concentrations (e.g., 0 nM to 1 μM).
- Prepare the probe working solution: Dilute the **ZnAF-1F tetraTFA** stock solution in the zinc-free buffer to a final concentration of 1 μM .
- Mix probe and standards: In the wells of the 96-well microplate, mix equal volumes of the **ZnAF-1F tetraTFA** working solution and each zinc standard.
- Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.
- Measure fluorescence: Measure the fluorescence intensity of each well using a fluorometer with excitation at ~ 489 nm and emission at ~ 514 nm.
- Data Analysis: Plot the fluorescence intensity as a function of the zinc concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the K_d .

Protocol 2: Measurement of Intracellular Zinc using **ZnAF-1F tetraTFA**

This protocol outlines the procedure for loading cells with **ZnAF-1F tetraTFA** and measuring changes in intracellular zinc levels in response to a stimulus. A related compound, **ZnAF-2F DA** (the diacetyl derivative), is often used for cell loading as it is membrane-permeable and is hydrolyzed by intracellular esterases to the active probe.^[1] While this protocol is generalized, optimization for specific cell types may be required.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- **ZnAF-1F tetraTFA** or its membrane-permeable derivative (e.g., **ZnAF-2F DA**)

- Pluronic F-127 (optional, to aid in dye loading)
- Balanced salt solution (BSS) or cell culture medium without phenol red
- Fluorescence microscope equipped with appropriate filters for FITC/GFP
- Stimulus of interest (e.g., a chemical compound, growth factor)
- Positive control (e.g., a zinc ionophore like pyrithione with a low concentration of ZnCl₂)
- Negative control (e.g., a zinc chelator like TPEN)

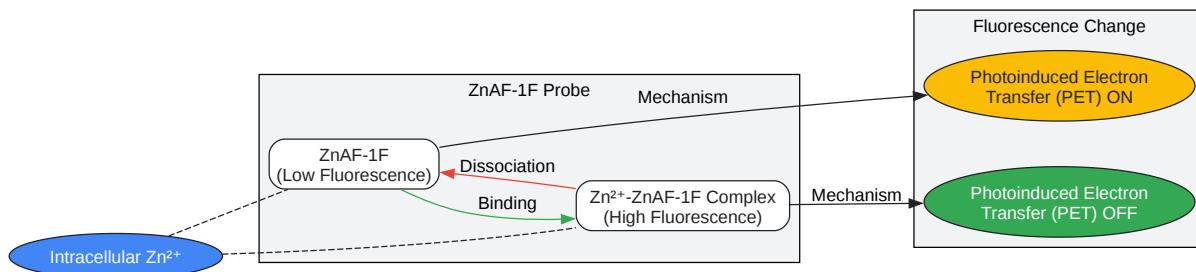
Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
- Loading Solution Preparation: Prepare a loading solution containing 1-5 μ M **ZnAF-1F tetraTFA** (or its derivative) in BSS. If using the derivative, adding Pluronic F-127 (0.02%) can improve solubility and loading.
- Cell Loading: Replace the culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.
- Wash: Wash the cells twice with warm BSS to remove excess probe.
- De-esterification (if using a derivative): Incubate the cells in BSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
- Imaging: Mount the dish/coverslip on the fluorescence microscope. Acquire baseline fluorescence images (excitation ~489 nm, emission ~514 nm).
- Stimulation and Time-Lapse Imaging: Add the stimulus of interest and acquire a time-lapse series of images to monitor changes in fluorescence intensity.
- Controls: At the end of the experiment, add the positive and negative controls to determine the maximum and minimum fluorescence signals, respectively.

- Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest over time. Normalize the fluorescence change ($\Delta F/F_0$) to the baseline fluorescence (F_0).

Visualizations

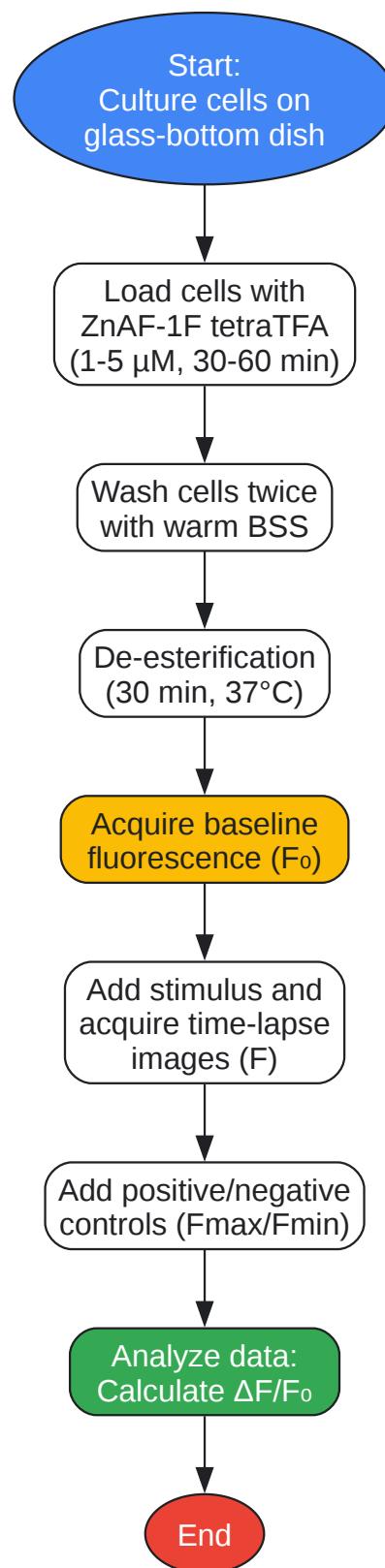
Zinc Sensing Mechanism of ZnAF-1F



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Caption: Mechanism of Zn²⁺ detection by ZnAF-1F.

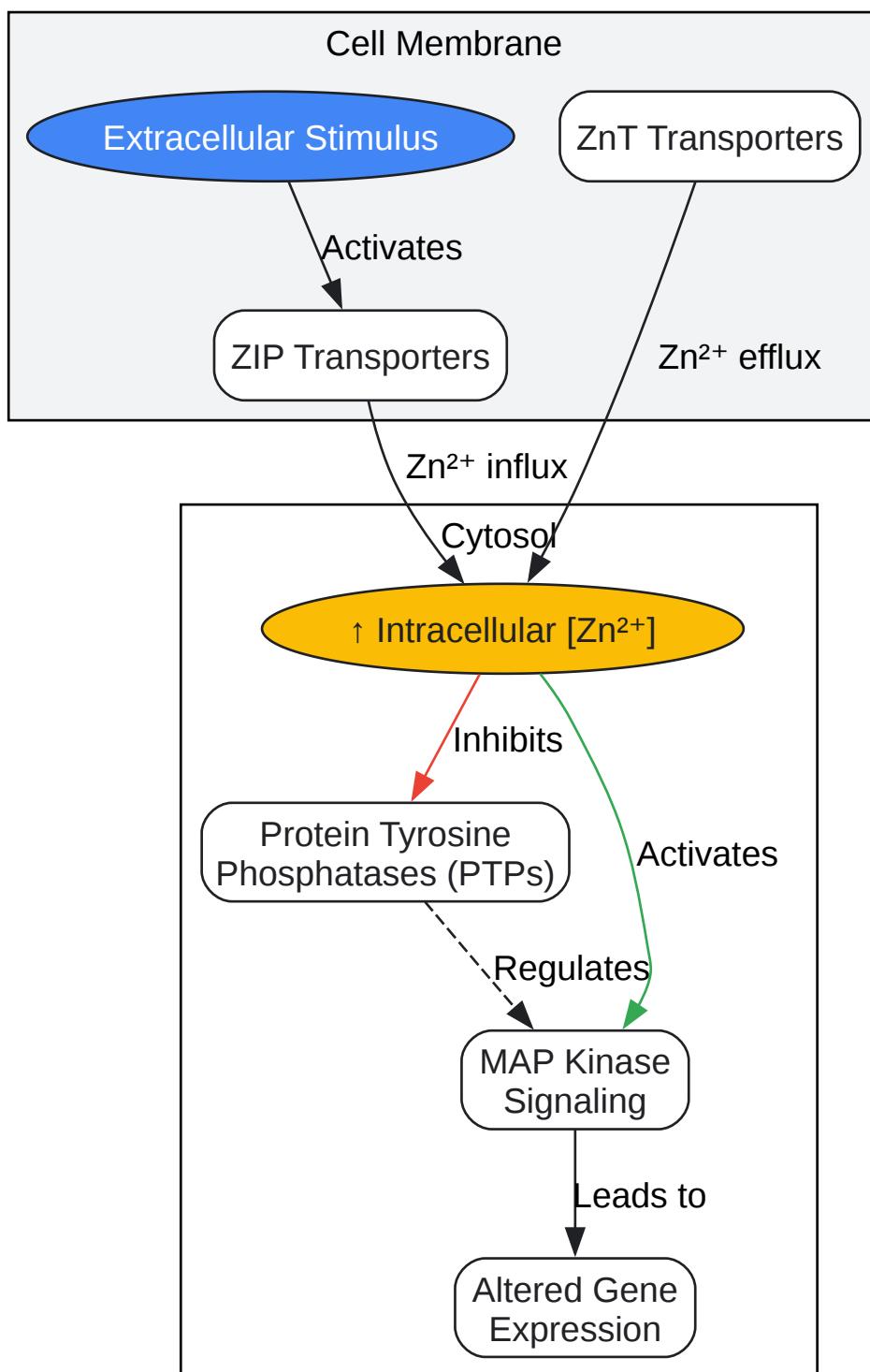
Experimental Workflow for Intracellular Zinc Measurement



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Caption: Workflow for measuring intracellular Zn^{2+} .

Simplified Zinc Signaling Pathway



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Caption: Simplified overview of intracellular zinc signaling.

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